Oleonitrile (9Z-octadecenenitrile, CAS 112-91-4) is a long-chain, unsaturated aliphatic fatty nitrile derived from oleic acid. Characterized by a cis-double bond at the C9 position, it is a liquid at standard room temperature, exhibiting a melting point of approximately -1 °C and a density of 0.842–0.848 g/cm³ . In industrial procurement, oleonitrile is primarily sourced as a liquid-state, non-acidic, aprotic polar intermediate for the synthesis of oleylamine, specialized low-foam nonionic surfactants, and low-temperature lubricant additives . Its high boiling point (330–335 °C) and low oral toxicity (LD50 > 10 g/kg) make it a stable, practical choice for demanding formulations where crude fatty acids or solid saturated nitriles fail due to reactivity or physical state limitations.
Substituting oleonitrile with its saturated analog, stearonitrile, fundamentally alters processability and downstream product performance. Because stearonitrile lacks the cis-double bond, it is a solid at room temperature (melting point ~41 °C), requiring heated transfer lines and extended dissolution times, which significantly increases manufacturing energy costs . Furthermore, downstream derivatives of stearonitrile (such as stearylamine or saturated polyalkylene glycol surfactants) exhibit higher melting points, higher viscosity, and increased foaming, rendering them unsuitable for low-temperature lubrication or low-foam industrial cleaning applications[1]. Conversely, substituting oleonitrile with its direct precursor, oleic acid, introduces a reactive carboxylic acid group that causes unwanted acid-base incompatibilities and corrosion in sensitive agrochemical or lubricant formulations where a stable aprotic nitrile is required .
The presence of the cis-9 double bond in oleonitrile drastically lowers its melting point compared to its saturated counterpart. Oleonitrile exhibits a melting point of approximately -1 °C, ensuring it remains a pumpable liquid at standard ambient temperatures. In contrast, stearonitrile (C18 saturated nitrile) melts at approximately 41 °C, requiring thermal jacketing for industrial handling. This ~42 °C differential eliminates the need for energy-intensive heating during blending, transfer, and formulation processes.
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | -1 °C (Liquid at 20 °C) |
| Comparator Or Baseline | Stearonitrile (~41 °C, Solid at 20 °C) |
| Quantified Difference | ~42 °C reduction in melting point |
| Conditions | Standard atmospheric pressure |
Procurement of oleonitrile eliminates the need for heated storage and transfer infrastructure required by solid saturated nitriles, directly lowering operational energy costs.
Oleonitrile serves as a highly effective precursor for low-foam industrial cleaning agents. When epoxidized oleonitrile is reacted with alkyl-blocked polyalkylene glycols to form nonionic surfactants, the resulting products generate significantly less foam than their saturated counterparts [1]. Comparative formulation studies demonstrate that these oleonitrile-derived surfactants produce measurably lower foam heights in standardized cylinder tests compared to 9,10-dihydroxy-stearonitrile derivatives containing the identical number of oxyethylene units [1].
| Evidence Dimension | Foam generation in aqueous solution |
| Target Compound Data | Epoxidized oleonitrile derivatives (Low foam profile) |
| Comparator Or Baseline | 9,10-dihydroxy-stearonitrile derivatives (High foam profile) |
| Quantified Difference | Significant reduction in measurable foam height |
| Conditions | 0.5% surfactant solution in a 500 mL measuring cylinder at room temperature |
Buyers formulating industrial-grade, low-foam cleaning agents must select oleonitrile over stearonitrile to ensure the final surfactant meets strict low-foaming mechanical performance criteria.
Oleonitrile is the obligate intermediate for the production of high-purity oleylamine, a critical capping agent in nanotechnology. Under controlled catalytic hydrogenation (e.g., using Ziegler-type organometallic catalysts), oleonitrile is reduced to the primary amine while conserving the cis-double bond, yielding oleylamine with up to 97% selectivity[1]. This ensures the final amine retains the liquid state and low-temperature flexibility of the parent nitrile. Hydrogenating stearonitrile yields stearylamine, a solid that is incompatible with room-temperature nanoparticle dispersion workflows[1].
| Evidence Dimension | Downstream product physical state and selectivity |
| Target Compound Data | Yields Oleylamine (Liquid capping agent, 97% selectivity) |
| Comparator Or Baseline | Stearonitrile yields Stearylamine (Solid) |
| Quantified Difference | Preservation of the cis-double bond for liquid-state utility |
| Conditions | Catalytic hydrogenation using Ziegler-type Co/Ni catalysts |
For manufacturers of nanomaterials or low-temperature additives, oleonitrile is the only viable C18 nitrile precursor that leads to a liquid, unsaturated primary amine.
Due to its specific chain length and preserved cis-double bond, oleonitrile is the required industrial precursor for synthesizing oleylamine via selective hydrogenation [1]. The resulting oleylamine is extensively used as a liquid capping agent and stabilizer in the synthesis of metallic and metal-oxide nanoparticles, where solid amines like stearylamine would precipitate or disrupt room-temperature colloidal stability.
Oleonitrile is utilized as a starting material for epoxidized nitrile derivatives reacted with polyalkylene glycols[2]. Because these oleonitrile-derived surfactants exhibit inherently lower foaming profiles than their stearonitrile-derived counterparts, they are highly sought after for automated industrial cleaning processes where excessive foam disrupts mechanical action or pumping.
With its low melting point (-1 °C), high boiling point (>330 °C), and lack of acidic protons, oleonitrile serves as an excellent fatty nitrile solvent for agrochemical formulations . It provides a stable, liquid matrix for active ingredients that are sensitive to hydrolysis or acid-catalyzed degradation, outperforming crude oleic acid mixtures in both chemical compatibility and long-term shelf stability.
Irritant;Environmental Hazard